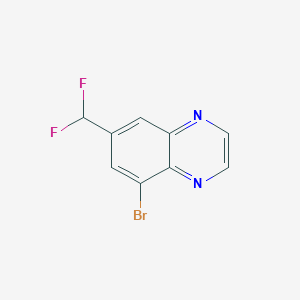

5-Bromo-7-(difluoromethyl)quinoxaline

Description

Properties

IUPAC Name |

5-bromo-7-(difluoromethyl)quinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF2N2/c10-6-3-5(9(11)12)4-7-8(6)14-2-1-13-7/h1-4,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGPLFFZDKBVCLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=CC(=CC2=N1)C(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-(difluoromethyl)quinoxaline typically involves the reaction of appropriate starting materials under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-(difluoromethyl)quinoxaline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Cross-Coupling Reactions: The compound can be used in cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Nucleophiles: Employed in substitution reactions.

Oxidizing and Reducing Agents: Utilized in redox reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxalines, while cross-coupling reactions can produce complex organic molecules with diverse functional groups .

Scientific Research Applications

5-Bromo-7-(difluoromethyl)quinoxaline has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as antimicrobial, antiviral, and anticancer activities.

Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets.

Materials Science: The compound can be utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 5-Bromo-7-(difluoromethyl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Bromo-7-(trifluoromethyl)quinoxaline

- Structural Difference : Replaces the difluoromethyl group with a trifluoromethyl (-CF₃) substituent.

- Impact : The -CF₃ group is more electron-withdrawing than -CHF₂, leading to greater electronegativity and altered reactivity. This may enhance binding affinity in drug-target interactions but reduce solubility due to increased hydrophobicity .

- Applications: Used in medicinal chemistry for its enhanced metabolic stability compared to non-fluorinated analogs .

5-Bromo-7-methylquinoxaline

- Structural Difference : Substitutes -CHF₂ with a methyl (-CH₃) group.

- Physical Properties :

- Applications : Primarily serves as a synthetic intermediate due to its lower polarity compared to fluorinated derivatives .

5-Bromo-7-methoxyquinoxaline

- Structural Difference : Features a methoxy (-OCH₃) group instead of -CHF₂.

- Impact : The -OCH₃ group is electron-donating, increasing solubility in polar solvents but reducing electrophilic substitution rates.

- Applications : Explored in organic semiconductors for its electron-rich aromatic system .

Table 1: Comparative Properties of Key Quinoxaline Derivatives

*Calculated based on molecular formula. †Estimated from analogous compounds.

Electronic Properties

- Fluorinated derivatives (e.g., -CHF₂, -CF₃) exhibit lower HOMO-LUMO gaps compared to methyl or methoxy analogs, enhancing charge-transfer efficiency in optoelectronic applications .

- The difluoromethyl group in this compound likely improves electron-deficient character, making it suitable for use in organic light-emitting diodes (OLEDs) .

Q & A

Q. What are the optimal synthetic routes for preparing 5-Bromo-7-(difluoromethyl)quinoxaline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation and functionalization of the quinoxaline core. Bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) in acetic acid under controlled temperatures (40–60°C), while difluoromethylation at the 7-position may require palladium-catalyzed cross-coupling or electrophilic substitution . Reaction optimization should focus on solvent polarity (e.g., chloroform vs. DMF), stoichiometric ratios of halogenating agents, and inert atmospheres to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol) ensures >95% purity. Confirm structure using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

- Methodological Answer : Nuclear magnetic resonance (NMR) is essential for verifying substituent positions: H NMR identifies proton environments near bromine (deshielding at δ 7.8–8.2 ppm) and difluoromethyl groups (J coupling ~45 Hz). F NMR confirms the difluoromethyl moiety (δ -110 to -120 ppm). Discrepancies between calculated and observed molecular weights (e.g., isotopic patterns for bromine) are resolved via HRMS with electrospray ionization (ESI) . For crystalline samples, X-ray diffraction provides definitive structural validation .

Q. How do the electron-withdrawing bromine and difluoromethyl groups affect the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Bromine at the 5-position directs electrophilic attacks to the 7-position, while the difluoromethyl group (-CFH) enhances electrophilicity via inductive effects, facilitating nucleophilic substitutions (e.g., with amines or thiols). Reactivity can be quantified using Hammett constants (σ for Br = +0.39; σ for -CFH = +0.43). Kinetic studies in polar aprotic solvents (e.g., DMSO) at varying pH levels (2–10) reveal optimal conditions for SNAr mechanisms .

Advanced Research Questions

Q. What computational strategies are employed to predict the binding affinity of this compound with biological targets like kinase enzymes?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) screens against targets such as EGFR or HIV reverse transcriptase (RT). Protein structures (PDB IDs: e.g., 1RTD for HIV RT) are prepared via protonation state optimization (pH 7.4) and grid-box placement near active sites. Docking scores (ΔG) are validated with free-energy perturbation (FEP) or MM-GBSA calculations. Pharmacophore models prioritize substituents enhancing hydrophobic interactions (e.g., bromine) and hydrogen bonding (difluoromethyl’s polarized C-F bonds) .

Q. How do structural modifications (e.g., replacing bromine with chlorine) alter the compound’s antitumor activity, and what assays validate these effects?

- Methodological Answer : Halogen substitution impacts lipophilicity (logP) and target engagement. Replace bromine with chlorine via Ullmann coupling, then evaluate cytotoxicity against triple-negative breast cancer (MDA-MB-231) cells using MTT assays. Compare IC values (e.g., bromine: 2.1 µM vs. chlorine: 5.8 µM) to assess potency. Synergistic effects with cisplatin are tested via combination index (CI) analysis . Mechanistic studies (Western blot for apoptosis markers like caspase-3) clarify pathways affected by halogen size and electronegativity .

Q. How should researchers resolve contradictory data on the compound’s efficacy in different cancer cell lines?

- Methodological Answer : Contradictions may arise from cell-specific expression of targets (e.g., c-MYC in TNBC). Validate hypotheses via CRISPR knockouts of suspected targets (e.g., c-MYC in MDA-MB-231) and re-test efficacy. Cross-validate using 3D tumor spheroid models and patient-derived xenografts (PDX). Pharmacokinetic profiling (plasma stability, microsomal half-life) identifies bioavailability limitations .

Q. What strategies optimize the compound’s solubility and stability without compromising bioactivity?

- Methodological Answer : Introduce hydrophilic groups (e.g., PEGylated amines) at the quinoxaline 3-position via Buchwald-Hartwig coupling. Assess solubility in PBS (pH 7.4) and simulated gastric fluid. Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation via HPLC. Retain bioactivity by preserving the bromine-difluoromethyl motif critical for target binding .

Q. How can researchers identify novel biological targets for this compound using proteomics?

- Methodological Answer : Perform thermal proteome profiling (TPP) to detect target proteins in cell lysates. Validate hits (e.g., HSP90, PI3K) via CETSA (cellular thermal shift assay). Combine with RNA-seq to map downstream pathways (e.g., apoptosis, mTOR). Co-crystallization trials (using 20 mg/mL protein and 2 mM compound) confirm binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.